molecular formula C11H13ClO B2535308 1-(3-Chlorophenyl)pent-4-en-1-ol CAS No. 159577-99-8

1-(3-Chlorophenyl)pent-4-en-1-ol

Cat. No.: B2535308
CAS No.: 159577-99-8
M. Wt: 196.67
InChI Key: MLWYTLFPFDONAC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)pent-4-en-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pentenol chain. This compound is of interest due to its unique chemical structure, which combines the reactivity of an alcohol with the electronic effects imparted by the chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)pent-4-en-1-ol typically involves the reaction of 3-chlorobenzaldehyde with a suitable alkene in the presence of a reducing agent. One common method involves the use of a Grignard reagent, where 3-chlorobenzaldehyde is reacted with a pentenyl magnesium bromide under anhydrous conditions to yield the desired alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method ensures high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)pent-4-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-chlorophenylpent-4-en-1-one or 3-chlorophenylpent-4-en-1-al.

    Reduction: 1-(3-Chlorophenyl)pentane.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)pent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance the compound’s binding affinity to these targets, while the alcohol group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)pent-4-en-1-ol: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenyl)pent-4-en-1-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)but-4-en-1-ol: Similar structure but with a shorter carbon chain.

Uniqueness

1-(3-Chlorophenyl)pent-4-en-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)pent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8,11,13H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWYTLFPFDONAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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